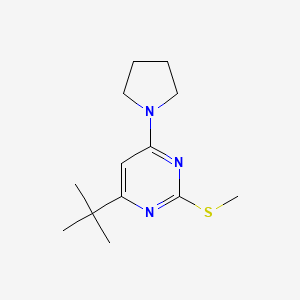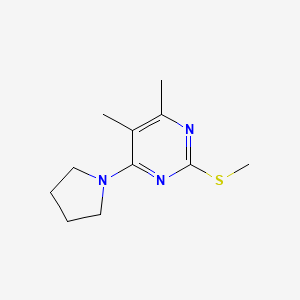
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4-tBu-2-MS-6-PyP, is an organic compound belonging to the pyrimidine family. It is a white powder with a melting point of 57-58 °C, and is soluble in water and ethanol. 4-tBu-2-MS-6-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design. It has been used as a substrate for the synthesis of pyrimidine-based compounds, which have been studied for their potential therapeutic applications. 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 2-amino-4-tBu-6-PyP. These compounds have been studied for their potential use in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting PLA2, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is thought to have anti-inflammatory and anti-cancer properties. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzymes phospholipase A2 (PLA2) and tyrosine kinase. Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an antioxidant, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in water and ethanol makes it easy to work with. In addition, its low melting point makes it easy to store and handle. The main limitation of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP are still being explored. Future research could focus on the development of new pyrimidine-based compounds derived from 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, which could be used to treat cancer, inflammation, and other diseases. In addition, further research could be done to explore the potential of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP as an antioxidant and its ability to inhibit other enzymes. Finally, studies could be conducted to further evaluate the advantages and limitations of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP for use in laboratory experiments.
Synthesemethoden
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is synthesized through a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile for an aromatic ring in a substrate. In this case, the substrate is 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, and the nucleophile is a pyrrolidin-1-yl group. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 0-25°C.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJVALSCMSFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)